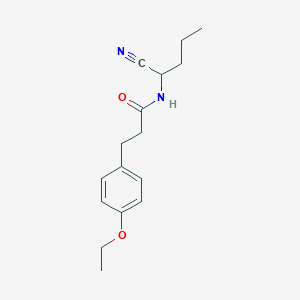
N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide, commonly known as CEPPA, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. CEPPA is a synthetic compound that was first synthesized in 2004 by researchers at the University of California, Davis. Since then, CEPPA has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
作用機序
The mechanism of action of CEPPA is not fully understood, but it is believed to work by modulating the activity of a specific type of ion channel known as TRPA1. TRPA1 channels are found in sensory neurons and play a critical role in pain and inflammation. CEPPA has been shown to selectively activate TRPA1 channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
CEPPA has been found to have several biochemical and physiological effects, including analgesic and anti-inflammatory properties. CEPPA has also been shown to have neuroprotective effects, making it a potential candidate for the development of new treatments for neurological disorders. Additionally, CEPPA has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using CEPPA in lab experiments is its selectivity for TRPA1 channels. This selectivity allows researchers to study the specific effects of TRPA1 modulation without affecting other ion channels. However, one limitation of using CEPPA is its synthetic nature, which may limit its potential for use in clinical applications.
将来の方向性
There are several future directions for the study of CEPPA. One potential direction is the development of new pain medications based on CEPPA's analgesic and anti-inflammatory properties. Another potential direction is the study of CEPPA's potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CEPPA and its potential applications in scientific research.
合成法
The synthesis of CEPPA involves a multi-step process that begins with the reaction of 4-ethoxybenzylamine with 1-cyanobutane in the presence of a base such as sodium hydride. The resulting product is then reacted with 3-bromopropionyl chloride to form the final product, N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide. The synthesis of CEPPA is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
CEPPA has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of CEPPA is in the study of pain and inflammation. CEPPA has been found to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. CEPPA has also been studied for its potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-14(12-17)18-16(19)11-8-13-6-9-15(10-7-13)20-4-2/h6-7,9-10,14H,3-5,8,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXGERRXPDBCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

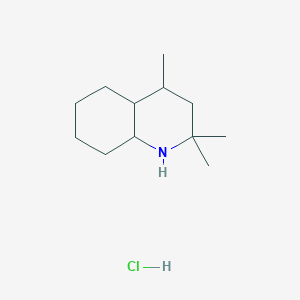
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2584387.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2584391.png)
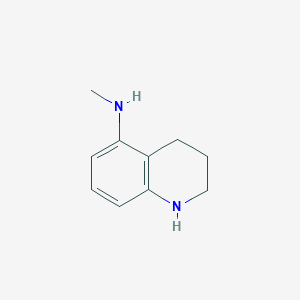
![N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2584397.png)
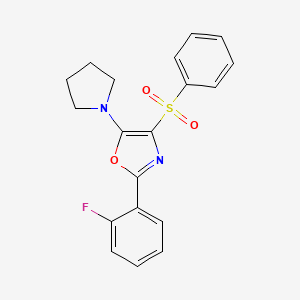
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)
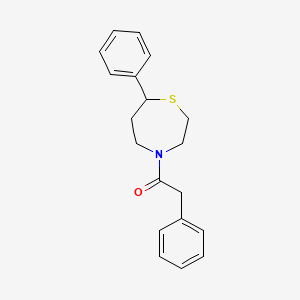
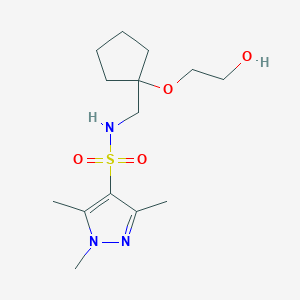
![2-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2584403.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2584406.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7H-purine](/img/structure/B2584407.png)
![N-(2-(2-methoxyphenoxy)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2584408.png)